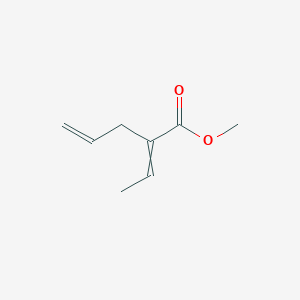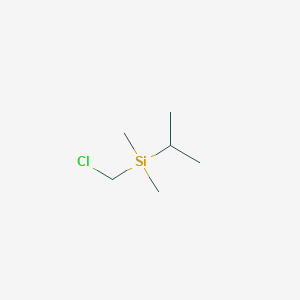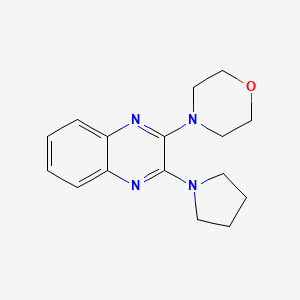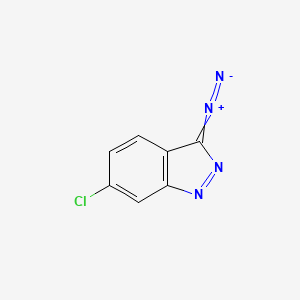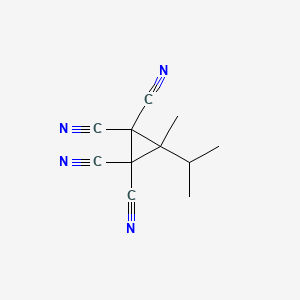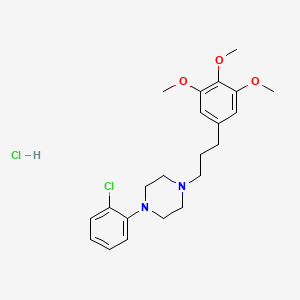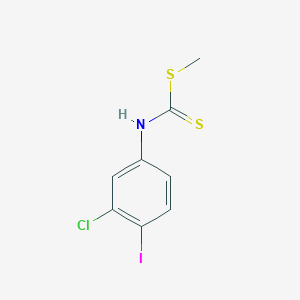
Carbanilic acid, 3-chloro-4-iododithio-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanilic acid, 3-chloro-4-iododithio-, methyl ester is a chemical compound with the molecular formula C8H7ClINS2 It is known for its unique structure, which includes both chlorine and iodine atoms attached to a dithioester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilic acid, 3-chloro-4-iododithio-, methyl ester typically involves the reaction of 3-chloro-4-iodoaniline with carbon disulfide and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 3-chloro-4-iodoaniline with carbon disulfide: This step forms the dithioester intermediate.
Methylation: The intermediate is then methylated using methyl iodide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbanilic acid, 3-chloro-4-iododithio-, methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.
Oxidation and Reduction: The dithioester group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Carbanilic acid, 3-chloro-4-iododithio-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential biological activities and can be used in the development of pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Carbanilic acid, 3-chloro-4-iododithio-, methyl ester involves its interaction with specific molecular targets. The dithioester group can interact with nucleophiles, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes or other proteins, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbanilic acid, 3-chloro-4-bromodithio-, methyl ester
- Carbanilic acid, 3-chloro-4-fluorodithio-, methyl ester
- Carbanilic acid, 3-chloro-4-methyldithio-, methyl ester
Uniqueness
Carbanilic acid, 3-chloro-4-iododithio-, methyl ester is unique due to the presence of both chlorine and iodine atoms, which can impart distinct reactivity and properties compared to its analogs. The iodine atom, in particular, can participate in specific interactions that are not possible with other halogens.
Propriétés
Numéro CAS |
20975-42-2 |
|---|---|
Formule moléculaire |
C8H7ClINS2 |
Poids moléculaire |
343.6 g/mol |
Nom IUPAC |
methyl N-(3-chloro-4-iodophenyl)carbamodithioate |
InChI |
InChI=1S/C8H7ClINS2/c1-13-8(12)11-5-2-3-7(10)6(9)4-5/h2-4H,1H3,(H,11,12) |
Clé InChI |
GBHUJYGCJQAKGE-UHFFFAOYSA-N |
SMILES canonique |
CSC(=S)NC1=CC(=C(C=C1)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



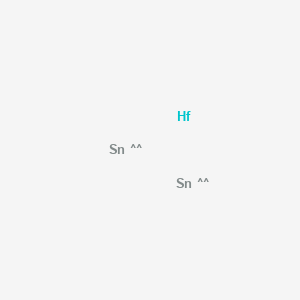
![11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol](/img/structure/B14716004.png)
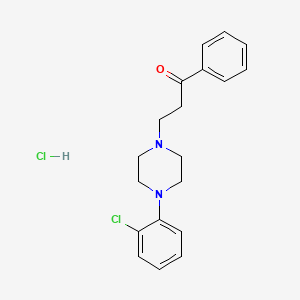
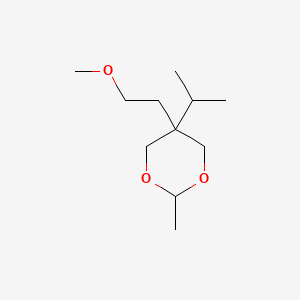
![Benzamide, N-phenyl-N-[phenyl(phenylimino)methyl]-](/img/structure/B14716024.png)
